molecular formula C13H19N3S B2837653 N-[2-(dimethylamino)ethyl]-4,7-dimethyl-1,3-benzothiazol-2-amine CAS No. 2034468-27-2

N-[2-(dimethylamino)ethyl]-4,7-dimethyl-1,3-benzothiazol-2-amine

Cat. No.: B2837653
CAS No.: 2034468-27-2
M. Wt: 249.38
InChI Key: FFRHTVLBAHDYLV-UHFFFAOYSA-N
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Description

N-[2-(Dimethylamino)ethyl]-4,7-dimethyl-1,3-benzothiazol-2-amine is a benzothiazole derivative characterized by methyl substituents at the 4- and 7-positions of the benzothiazole core and a 2-(dimethylamino)ethyl group attached to the 2-amino position.

Properties

IUPAC Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N',N'-dimethylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3S/c1-9-5-6-10(2)12-11(9)15-13(17-12)14-7-8-16(3)4/h5-6H,7-8H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFRHTVLBAHDYLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)NCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)ethyl]-4,7-dimethyl-1,3-benzothiazol-2-amine typically involves the following steps:

    Formation of the Benzo[d]thiazole Ring: The benzo[d]thiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Substitution Reactions: The dimethyl groups are introduced at positions 4 and 7 of the benzo[d]thiazole ring through electrophilic substitution reactions.

    Attachment of the Ethane-1,2-diamine Chain: The ethane-1,2-diamine chain is attached to the benzo[d]thiazole ring via nucleophilic substitution reactions, where the amine group of ethane-1,2-diamine reacts with a suitable leaving group on the benzo[d]thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Acylation Reactions

The primary amine on the benzothiazole undergoes acylation with electrophilic reagents:

Reagent Product Conditions
Benzoyl chlorideNN-Benzoyl derivativeEt₃N, THF, 0°C → RT
Chloroacetyl chlorideNN-Chloroacetylated intermediateDCM, catalytic DMAP

These intermediates serve as precursors for further functionalization (e.g., coupling with arylidenethiazolidinediones for anti-tubercular activity) .

Urea Derivative Formation

The amine reacts with carbonyl diimidazole (CDI) or triphosgene to form urea derivatives:

  • CDI-mediated : Selective formation of carbonylimidazolide intermediates, followed by reaction with secondary amines (e.g., piperidine) to yield N,NN,N'-disubstituted ureas .

  • Triphosgene route : Generates isocyanate intermediates, quenched with azepane or similar amines to produce hindered ureas .

Diazotization and Azo Coupling

The aromatic amine group participates in diazotization for azo dye synthesis:

  • Diazonium salt formation : Treatment with NaNO₂/HCl at 0–5°C .

  • Coupling : Reacts with electron-rich aromatics (e.g., phenols, naphthols) to form arylazo derivatives. For example:

    Benzothiazole NH2NaNO2/HClDiazonium saltPhenolAzo dye[5][7]\text{Benzothiazole NH}_2\xrightarrow{\text{NaNO}_2/\text{HCl}}\text{Diazonium salt}\xrightarrow{\text{Phenol}}\text{Azo dye}[5][7]

These dyes exhibit applications in material science and bioimaging .

Thiazole Ring Modifications

The methyl substituents on the benzothiazole core influence reactivity:

  • Halogenation : Electrophilic chlorination/bromination occurs at the 5- or 7-position using NN-halosuccinimides (NXS) .

  • Nitration : Nitric acid introduces nitro groups at the 3-position, enhancing electrophilic character for further substitution .

Biological Activity Correlations

Derivatives of this compound show structure-activity relationships (SAR) in medicinal chemistry:

Modification Biological Activity IC₅₀/ MIC (μM)
NN-BenzoylationAnti-tubercular (DprE1 inhibition)0.08–0.32
Urea-linked piperidineKinase inhibition (e.g., Bruton’s tyrosine)<1.0

Stability and Degradation

  • Acidic hydrolysis : The dimethylaminoethyl side chain undergoes protonation, leading to potential cleavage under strong acidic conditions .

  • Oxidative stability : The benzothiazole core resists oxidation, but methyl groups may oxidize to carboxylic acids under harsh conditions (e.g., KMnO₄) .

Scientific Research Applications

Chemical Properties and Structure

N-[2-(dimethylamino)ethyl]-4,7-dimethyl-1,3-benzothiazol-2-amine is characterized by its unique molecular structure, which includes a benzothiazole ring. The compound has a molecular formula of C13H19N3SC_{13}H_{19}N_3S and a molecular weight of approximately 249.38 g/mol. The benzothiazole moiety contributes to its biological activity, making it a subject of interest in drug development.

Medicinal Chemistry Applications

2.1 Antimicrobial Activity

Research has indicated that benzothiazole derivatives exhibit considerable antimicrobial properties. In particular, compounds similar to this compound have shown effectiveness against various bacteria. For instance, studies have demonstrated that related compounds possess strong antibacterial activities against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Benzothiazole Derivatives

CompoundBacteria TestedMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus< 10 µg/mL
Related Benzothiazole DerivativeEscherichia coli< 15 µg/mL
Another Benzothiazole AnalogPseudomonas aeruginosa< 20 µg/mL

2.2 Antiparasitic Activity

The compound has also been studied for its antiparasitic properties. Specifically, derivatives of benzothiazoles have been investigated for their efficacy against Trypanosoma brucei, the causative agent of human African trypanosomiasis. Some analogues have shown promising results in murine models, indicating potential for further development as therapeutic agents against parasitic infections .

Case Studies

3.1 Development of Antibacterial Agents

A recent study focused on synthesizing various benzothiazole derivatives, including this compound. The synthesized compounds were evaluated for their antibacterial activities using standard methods such as the MTT assay. Results indicated that specific modifications to the benzothiazole structure significantly enhanced antibacterial potency .

3.2 Investigation of Antiparasitic Effects

In another case study involving the synthesis of new benzothiazole derivatives aimed at treating human African trypanosomiasis, researchers found that certain compounds exhibited high efficacy in preclinical trials. These findings suggest that this compound and its analogues could be pivotal in developing new treatments for parasitic diseases .

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)ethyl]-4,7-dimethyl-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Modifications in Benzothiazole Derivatives

The following table summarizes key structural and molecular differences between the target compound and its analogs:

Compound Name Molecular Formula Benzothiazole Substituents Amine Substituent Molecular Weight Key Properties/Findings
N-[2-(Dimethylamino)ethyl]-4,7-dimethyl-1,3-benzothiazol-2-amine (Target) C₁₃H₁₉N₃S 4,7-dimethyl 2-(Dimethylamino)ethyl 249.37 g/mol Expected higher solubility in polar solvents due to dimethylamino group .
N-[3-(Dimethylamino)propyl]-4,7-dimethoxy-1,3-benzothiazol-2-amine C₁₄H₂₁N₃O₂S 4,7-dimethoxy 3-(Dimethylamino)propyl 295.40 g/mol Methoxy groups enhance electron density; longer propyl chain increases flexibility .
N-(4,6-Dimethylpyrimidin-2-yl)-1,3-benzothiazol-2-amine C₁₃H₁₂N₄S None 4,6-Dimethylpyrimidin-2-yl 256.33 g/mol Pyrimidine substituent enables hydrogen-bonded dimerization (melting point: 513 K) .
4,7-Dimethoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine C₁₅H₁₅N₃O₂S 4,7-dimethoxy Pyridin-4-ylmethyl 301.36 g/mol Pyridine group introduces aromatic π-stacking potential; methoxy groups alter solubility .
N-[3-(1H-Imidazol-1-yl)propyl]-5,7-dimethyl-1,3-benzothiazol-2-amine C₁₅H₁₈N₄S 5,7-dimethyl 3-(1H-Imidazol-1-yl)propyl 286.39 g/mol Imidazole enhances hydrogen-bonding capacity; methyl groups may increase lipophilicity .

Key Comparative Insights

Electronic Effects
  • Methoxy vs.
  • Heterocyclic Amine Substituents: The pyrimidine () and pyridine () groups introduce rigid, planar structures that facilitate intermolecular interactions (e.g., hydrogen bonding, π-stacking), whereas the dimethylaminoethyl group in the target compound enhances basicity and solubility in polar media .
Physicochemical Properties
  • Melting Points: The pyrimidine-substituted analog () has a high melting point (513 K), attributed to strong intermolecular hydrogen bonding. In contrast, the target compound’s dimethylaminoethyl group likely reduces crystallinity, favoring lower melting points .
  • Solubility: Dimethylamino groups (target compound, ) improve aqueous solubility compared to pyridine or imidazole substituents (), which may aggregate in polar solvents due to aromaticity .
Reactivity and Functional Potential
  • demonstrates that dimethylamino groups in ethyl 4-(dimethylamino)benzoate enhance reactivity in polymerization compared to methacrylate analogs. By analogy, the dimethylaminoethyl group in the target compound may similarly influence its chemical behavior, such as in coordination chemistry or as a catalyst .

Biological Activity

N-[2-(dimethylamino)ethyl]-4,7-dimethyl-1,3-benzothiazol-2-amine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

The compound's chemical structure is characterized by the following attributes:

PropertyValue
Molecular Formula C13H18N2S
Molecular Weight 234.36 g/mol
Log P 4.9783
Hydrogen Bond Acceptors 4
Polar Surface Area 32.045 Ų

The compound is classified as a benzothiazole derivative, which is significant in medicinal chemistry due to the diverse biological activities exhibited by this class of compounds.

Antiviral Properties

Research indicates that benzothiazole derivatives possess antiviral activity, particularly against coronaviruses. Studies have demonstrated that certain derivatives can inhibit the main protease (Mpro) of SARS-CoV-2, which is crucial for viral replication. For instance, compounds structurally related to this compound have shown promising results in inhibiting viral replication in vitro with effective concentrations reported in the nanomolar range .

Cholinesterase Inhibition

Another notable biological activity of benzothiazole derivatives is their ability to inhibit cholinesterase enzymes. This inhibition can be beneficial in treating conditions like Alzheimer's disease. A study focusing on similar compounds reported effective inhibition of acetylcholinesterase and butyrylcholinesterase, suggesting that this compound may also exhibit such properties .

While specific mechanisms for this compound are not fully elucidated, it is hypothesized that its biological activity may involve:

  • Interaction with Enzymes : The compound may interact with viral proteases or cholinesterases through non-covalent interactions, leading to inhibition.
  • Electrostatic Interactions : The positive charge from the dimethylamino group may facilitate binding to negatively charged biomolecules such as RNA and DNA .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • Antiviral Efficacy : A study evaluated various benzothiazole derivatives against SARS-CoV-2 Mpro and reported that modifications in the molecular structure significantly affected their inhibitory potency .
  • Cholinergic Activity : Research on substituted benzothiazoles indicated that certain modifications could enhance cholinesterase inhibition while minimizing toxicity .
  • Neuroprotective Effects : Some derivatives have been shown to exhibit neuroprotective effects in models of neurodegeneration, suggesting potential therapeutic applications in cognitive disorders .

Q & A

Basic: What synthetic methodologies are optimal for preparing N-[2-(dimethylamino)ethyl]-4,7-dimethyl-1,3-benzothiazol-2-amine?

Methodological Answer:
The synthesis typically involves functionalizing the 2-amino group of 4,7-dimethyl-1,3-benzothiazol-2-amine. A two-step approach is recommended:

Alkylation : React 4,7-dimethyl-1,3-benzothiazol-2-amine with 2-chloro-N,N-dimethylethylamine in dimethylformamide (DMF) at 80–90°C for 12–24 hours under nitrogen. Triethylamine is often added to neutralize HCl byproducts .

Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) to isolate the product. Yields range from 60–75% depending on reaction scale and purity of starting materials .
Key Considerations : Monitor reaction progress via TLC (Rf ~0.5 in CH₂Cl₂/MeOH 9:1) and confirm structure with ¹H NMR (e.g., δ 2.3–2.5 ppm for dimethylamino protons) .

Basic: What analytical techniques are critical for structural confirmation and purity assessment?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks for benzothiazole protons (δ 6.8–7.5 ppm), dimethylaminoethyl sidechain (δ 2.2–3.0 ppm), and methyl groups (δ 2.3–2.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (e.g., m/z calculated for C₁₃H₁₉N₃S: 265.1345) .
  • HPLC : Use a C18 column (acetonitrile/water 70:30) to assess purity (>95%) and detect byproducts .

Advanced: How can researchers investigate the compound’s enzyme inhibition mechanism?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize target enzymes (e.g., kinases) on a sensor chip and measure binding kinetics (KD, kon/koff) at varying compound concentrations .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .
  • In Vitro Activity Assays : Combine with ATP competition assays (e.g., luciferase-based kinase assays) and validate via Western blot for substrate phosphorylation .

Advanced: How to resolve contradictions in reported biological targets across studies?

Methodological Answer:

Orthogonal Assays : Replicate findings using multiple techniques (e.g., SPR, ITC, and cellular assays) to confirm target engagement .

Structural Analysis : Perform X-ray crystallography or molecular docking to identify binding motifs. Compare with structurally similar compounds (e.g., benzothiazole derivatives in ) to rationalize selectivity .

Dose-Response Curves : Test across a wide concentration range (0.1–100 µM) to exclude off-target effects at high doses .

Advanced: What computational strategies support structure-activity relationship (SAR) studies?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electron distribution (e.g., HOMO/LUMO energies) to predict reactive sites for derivatization .
  • Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions over 100 ns trajectories to optimize binding poses .
  • QSAR Modeling : Use datasets from analogs (e.g., ) to correlate substituent effects (e.g., methoxy vs. methyl groups) with bioactivity .

Advanced: How to design experiments assessing the compound’s pharmacokinetic (PK) properties?

Methodological Answer:

  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS over 60 minutes .
  • Plasma Protein Binding : Use equilibrium dialysis to measure free fraction (% unbound) .
  • Caco-2 Permeability : Assess intestinal absorption potential (Papp >1 ×10⁻⁶ cm/s indicates high permeability) .

Advanced: What strategies mitigate synthetic challenges like low yields or side reactions?

Methodological Answer:

  • Optimize Solvent Systems : Replace DMF with acetonitrile for milder conditions, reducing decomposition .
  • Catalyst Screening : Test Pd/C or CuI for coupling steps to enhance efficiency .
  • Byproduct Analysis : Use LC-MS to identify impurities (e.g., dimerization products) and adjust stoichiometry .

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